![molecular formula C16H23NO6S B2684528 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941870-24-2](/img/structure/B2684528.png)

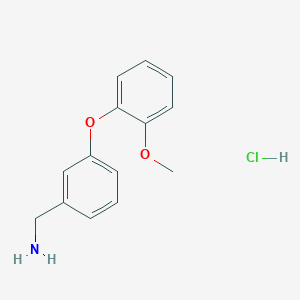

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,6-dioxaspiro[4.4]nonane and its derivatives has been discussed in several studies . The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The synthesis of these compounds also includes the conversion of the dilactone to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .Scientific Research Applications

Hypoxia-Inducible Factor Pathway Inhibition and Anti-Cancer Agent Development

Structure-Activity Relationship Studies : Analogs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide have been investigated for their potential as novel small molecule inhibitors of the hypoxia-inducible factor (HIF) pathway, which is a critical regulator of tumor growth and survival under hypoxic conditions. The structural modifications aim to improve pharmacological properties for the development of cancer therapeutics. For instance, a study detailed the exploration of lipophilic 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of a similar compound, highlighting the importance of specific structural motifs for chemical modification to enhance anticancer activity (Mun et al., 2012).

Synthesis Techniques and Chemical Modifications

Prins Cascade Cyclization : Research on the synthesis techniques involving this compound analogs includes the development of novel processes like Prins cascade cyclization for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing innovative pathways for synthesizing complex spirocyclic structures (Reddy et al., 2014).

Anticonvulsant Activity Exploration

Pharmacological Evaluation : Derivatives of this compound have been designed, synthesized, and evaluated for their anticonvulsant activities. These studies aim to identify compounds with promising therapeutic indices for the treatment of seizure disorders, emphasizing the potential of sulfonamide derivatives in addressing neurological conditions (Li et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

Antibacterial and Lipoxygenase Inhibition : The sulfonamide derivatives, including those related to this compound, have been synthesized and assessed for their antibacterial potentials and inhibitory activities against lipoxygenase, an enzyme implicated in inflammatory processes. These studies contribute to the understanding of the compound's role in developing new therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-20-12-5-6-15(14(9-12)21-2)24(18,19)17-10-13-11-22-16(23-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCZRNTSJLEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)

![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)

![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)